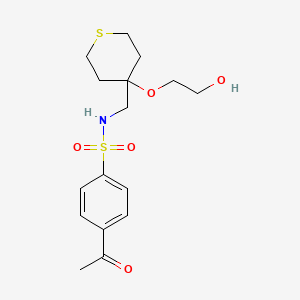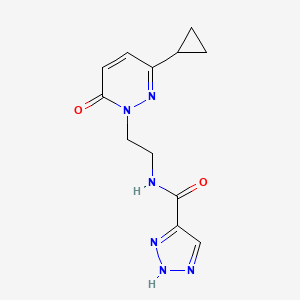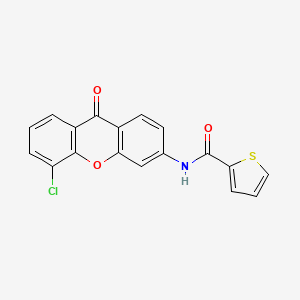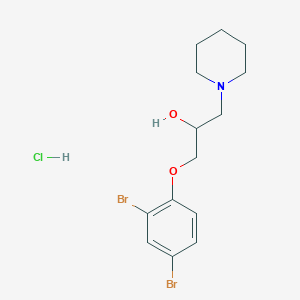![molecular formula C17H14ClNO5 B2936752 dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate CAS No. 1232820-00-6](/img/structure/B2936752.png)
dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate” is a biochemical compound with the molecular formula C17H14ClNO5 . It has a molecular weight of 347.75 .
For Research Use Only This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Wissenschaftliche Forschungsanwendungen
Crystallization and Polymer Modification
A study by Legras et al. (1986) on dimethyl terephthalate (DMTP) reveals insights into the crystallization of poly(ethylene terephthalate) induced by organic salts. They explored the mechanism of action of nucleating agents in the crystallization process, highlighting the interactions between organic acid salts and DMTP. This research indicates the potential for modifying polymer properties through controlled crystallization processes, contributing to advancements in materials science (Legras et al., 1986).
Synthesis of PABA and Fluorescence Applications
Kim et al. (2014) developed a facile one-pot synthesis of p-aminobenzoic acid from a byproduct in dimethyl terephthalate production. This synthesis pathway offers an attractive alternative for p-aminobenzoic acid production, demonstrating the versatility of dimethyl terephthalate derivatives in chemical synthesis (Kim et al., 2014). Additionally, Shimizu et al. (2019) prepared dimethyl and diaryl 2,5-dialkoxyterephthalates with efficient blue emission in solid states, showcasing potential applications in optical materials and devices (Shimizu et al., 2019).
Biomass-Derived Chemical Production
Dutta and Mascal (2014) presented novel pathways to 2,5-dimethylfuran, a biomass-derived chemical, from 5-(chloromethyl)furfural. This work underscores the role of dimethyl terephthalate derivatives in sustainable chemical synthesis, offering a bio-based alternative for terephthalate polymer production (Dutta & Mascal, 2014).
Development of Thermally Stable Polyamides
Mehdipour‐Ataei et al. (2005) explored the synthesis of novel polyamides from a naphthalene-ring containing diamine, demonstrating the utility of dimethyl terephthalate derivatives in creating materials with enhanced thermal stability. This research contributes to the development of high-performance polyamides for industrial applications (Mehdipour‐Ataei et al., 2005).
Bio-Based Polyester Development
Lavilla et al. (2012) synthesized bio-based aromatic polyesters using dimethyl terephthalate and a novel bicyclic diol derived from D-mannitol. This study highlights the potential of dimethyl terephthalate derivatives in the production of environmentally friendly polymers, offering insights into sustainable polymer science (Lavilla et al., 2012).
Eigenschaften
IUPAC Name |
dimethyl 2-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-23-16(21)10-3-5-13(17(22)24-2)14(8-10)19-9-11-7-12(18)4-6-15(11)20/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKVAILQTQDNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)



![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936686.png)
![2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2936687.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936690.png)
![(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936692.png)